molecular formula C17H16N2O2 B11467947 5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11467947
M. Wt: 280.32 g/mol
InChI Key: GPANOZPGIGRYNY-UHFFFAOYSA-N
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Description

5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and promising biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with an appropriate alkylating agent, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and ethylphenoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole stands out due to its unique structural features, which contribute to its distinct biological activities. Its combination of phenyl and ethylphenoxy groups provides a unique scaffold for further functionalization and optimization for specific applications.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-[(4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C17H16N2O2/c1-2-13-8-10-15(11-9-13)20-12-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3

InChI Key

GPANOZPGIGRYNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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